molecular formula C19H17N3O4 B11433205 4-(4-hydroxy-3-methoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

4-(4-hydroxy-3-methoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

Cat. No.: B11433205
M. Wt: 351.4 g/mol
InChI Key: GXCJKGYBKYLKKY-UHFFFAOYSA-N
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Description

4-(4-HYDROXY-3-METHOXYPHENYL)-3-(4-METHOXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a pyrrolo[3,4-c]pyrazole core, which is a fused ring system combining pyrrole and pyrazole rings. The presence of hydroxy and methoxy groups on the phenyl rings adds to its chemical complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-HYDROXY-3-METHOXYPHENYL)-3-(4-METHOXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrrole Ring: Starting from simple precursors like aniline derivatives, the pyrrole ring can be synthesized through cyclization reactions.

    Formation of the Pyrazole Ring: The pyrazole ring can be formed by reacting hydrazines with 1,3-diketones.

    Coupling of Rings: The pyrrole and pyrazole rings are then fused together through a series of condensation reactions.

    Functionalization: Introduction of hydroxy and methoxy groups on the phenyl rings through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of metal catalysts to facilitate ring formation and coupling reactions.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction rates.

    Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

4-(4-HYDROXY-3-METHOXYPHENYL)-3-(4-METHOXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Quinones and related compounds.

    Reduction Products: Dihydro derivatives.

    Substitution Products: Halogenated and alkylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-HYDROXY-3-METHOXYPHENYL)-3-(4-METHOXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE involves interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways: Inhibition or activation of biochemical pathways, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-HYDROXY-3-METHOXYPHENYL)-3-(4-HYDROXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE
  • 4-(4-METHOXYPHENYL)-3-(4-METHOXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE

Uniqueness

The presence of both hydroxy and methoxy groups on the phenyl rings makes 4-(4-HYDROXY-3-METHOXYPHENYL)-3-(4-METHOXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE unique in terms of its chemical reactivity and potential biological activity.

Properties

Molecular Formula

C19H17N3O4

Molecular Weight

351.4 g/mol

IUPAC Name

4-(4-hydroxy-3-methoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C19H17N3O4/c1-25-12-6-3-10(4-7-12)17-15-16(20-19(24)18(15)22-21-17)11-5-8-13(23)14(9-11)26-2/h3-9,16,23H,1-2H3,(H,20,24)(H,21,22)

InChI Key

GXCJKGYBKYLKKY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC3=C2C(NC3=O)C4=CC(=C(C=C4)O)OC

Origin of Product

United States

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